2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,4-dimethoxyphenyl)acetamide
Description
The compound 2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,4-dimethoxyphenyl)acetamide is a quinoline-derived acetamide featuring a 1,4-dioxino[2,3-g]quinoline core. Key structural attributes include:
- 4-Chlorobenzoyl group at position 8, contributing electron-withdrawing properties and enhanced lipophilicity.
- 2,4-Dimethoxyphenyl acetamide at position 6, providing hydrogen bond acceptors (methoxy groups) and moderate solubility.
- Molecular weight: 500.5 g/mol (calculated) with an XLogP3 of 3.8, indicating moderate hydrophobicity .
Properties
IUPAC Name |
2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClN2O7/c1-35-18-7-8-21(23(11-18)36-2)30-26(32)15-31-14-20(27(33)16-3-5-17(29)6-4-16)28(34)19-12-24-25(13-22(19)31)38-10-9-37-24/h3-8,11-14H,9-10,15H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSSPUWBLWLTIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base.
Introduction of the Dioxin Ring: The dioxin ring can be introduced via a cyclization reaction, where the quinoline derivative is treated with an appropriate diol under acidic conditions.
Chlorobenzoylation: The chlorobenzoyl group is introduced through a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and a Lewis acid catalyst.
Acetamide Formation: The final step involves the reaction of the intermediate with 2,4-dimethoxyaniline to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The chlorobenzoyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties could be exploited in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving quinoline derivatives.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA or bind to enzyme active sites, inhibiting their function. The chlorobenzoyl group may enhance binding affinity through hydrophobic interactions, while the dioxin ring can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoyl Group
8-Benzoyl Analog (No Chloro Substituent)
- Compound: 2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,4-dimethoxyphenyl)acetamide
- Key Differences :
- Implications : Reduced electron-withdrawing effects and lipophilicity may decrease binding affinity to hydrophobic targets.
4-Ethoxybenzoyl Analogs
- Compounds: 2-[8-(4-Ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide 2-[8-(4-Ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide
- Key Differences :
- Ethoxy group introduces bulkier substituents and enhanced solubility compared to chloro.
- Molecular weights: 514.5 g/mol (higher due to ethoxy) and XLogP3 values ~4.0–4.2.
- Implications : Ethoxy groups may improve metabolic stability but reduce membrane permeability.
Variations in the Acetamide Substituents
N-(1,3-Benzodioxol-5-yl) Acetamide
- Compound: N-(1,3-Benzodioxol-5-yl)-2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
- Key Differences: Benzodioxole ring replaces 2,4-dimethoxyphenyl.
N-(3,5-Dimethylphenyl) Acetamide
- Compound: N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide
- Key Differences :
- Methyl groups instead of methoxy; lower hydrogen bond acceptor count.
- Molecular weight: 337.6 g/mol (smaller core structure).
- Implications : Reduced solubility but increased steric hindrance may alter target selectivity.
Core Structure Modifications
Sulfonamide and Sulfonyl Derivatives
- Compound: 2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide
- Key Differences: Sulfonyl group replaces benzoyl; ethyl substituent at position 4.
Dioxino[2,3-g]quinoxaline Derivatives
- Compound: 2,3-Bis(4-(10H-phenoxazin-10-yl)phenyl)benzo[5,6][1,4]dioxino[2,3-g]quinoxaline
- Key Differences: Quinoxaline core instead of quinoline; extended π-conjugation. Application: Used in OLEDs for delayed fluorescence (emission at 556 nm), highlighting structural versatility beyond pharmacology .
Comparative Data Table
Research Findings and Implications
- Chlorobenzoyl vs. Ethoxybenzoyl : Chloro substituents enhance lipophilicity and target binding in hydrophobic pockets, while ethoxy groups improve solubility but may reduce bioavailability .
- Acetamide Substitutions : 2,4-Dimethoxyphenyl offers balanced solubility and metabolic stability, whereas benzodioxole or dimethylphenyl groups trade solubility for enhanced resistance to enzymatic degradation .
- Biological Activity : Methoxy and chloro groups in related carbazole analogs demonstrate IC50 values as low as 3.1 µM against HT-29 cells, suggesting substituent positioning critically influences potency .
Biological Activity
The compound 2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,4-dimethoxyphenyl)acetamide is a complex organic molecule belonging to the class of quinoline derivatives. Its intricate structure includes a quinoline core and various functional groups that contribute to its biological activity. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 504.92 g/mol . The compound features a dioxin ring fused with a quinoline structure and substituents that enhance its chemical reactivity and biological profile.
Structural Representation
Molecular Structure
Illustration of the molecular structure of the compound.
Synthesis
The synthesis of this compound typically involves multiple steps that require precise control over reaction conditions. Common methods include:
- Formation of the dioxin ring through cyclization reactions.
- Substitution reactions to introduce chlorobenzoyl and methoxyphenyl groups.
Anticancer Properties
Research has indicated that compounds similar to this one exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related quinoline derivatives can induce apoptosis in cancer cell lines such as MCF-7 and Panc-1 with IC50 values ranging from 0.25 to 0.78 µM .
- The mechanism often involves inhibition of key metabolic pathways and modulation of apoptosis-related proteins.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been highlighted in various studies:
- Screening against bacterial strains demonstrated significant activity against both gram-positive and gram-negative bacteria . For example, compounds derived from similar structures showed effective inhibition against Staphylococcus aureus and Escherichia coli.
Enzyme Inhibition
The compound may also act as an inhibitor for various enzymes:
- Inhibitory effects on protein kinases have been documented, with some derivatives showing up to 99% inhibition against specific kinases like JAK3 .
Case Studies
- Antitumor Activity : A study evaluated the anticancer effects of quinoline derivatives and reported that certain analogs induced cell cycle arrest at the G2/M phase and activated pro-apoptotic pathways .
- Antimicrobial Screening : Another investigation assessed the antibacterial activity of synthesized quinoline derivatives against multiple bacterial strains using broth dilution methods. Results indicated that several compounds exhibited notable activity compared to standard antibiotics .
Data Summary Table
| Biological Activity | IC50 (µM) | Target |
|---|---|---|
| Anticancer (MCF-7) | 0.25 - 0.78 | Apoptosis induction |
| Antimicrobial (S. aureus) | N/A | Bacterial inhibition |
| Kinase Inhibition (JAK3) | 0.46 | Protein kinase inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
